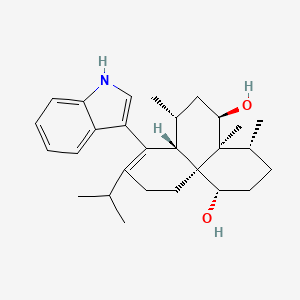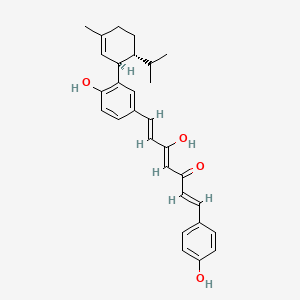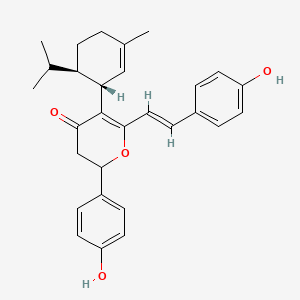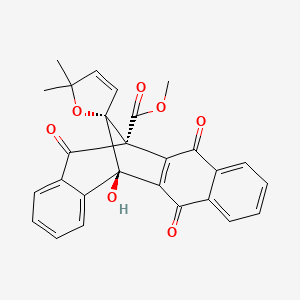
Prerubialatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prerubialatin is a natural compound isolated from the herbs of Rubia cordifolia. It is a precursor to rubialatins A and B, which are known for their significant biological activity . The molecular formula of this compound is C27H20O7, and it has a molecular weight of 456.45 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prerubialatin involves a tandem ring contraction/Michael addition/aldol reaction followed by oxidation. This method allows for the rapid access of this compound from readily available precursors. The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound is primarily focused on its extraction from Rubia cordifolia. The compound is isolated through a series of extraction and purification steps, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Prerubialatin undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can also occur, altering the oxidation state of the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Aplicaciones Científicas De Investigación
Prerubialatin has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Prerubialatin involves its conversion to rubialatins A and B through oxidation. These compounds then exert their effects by interacting with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors involved in cellular processes.
Comparación Con Compuestos Similares
Prerubialatin is unique due to its role as a precursor to rubialatins A and B. Similar compounds include other quinones and naphthohydroquinone dimers, which share structural similarities but differ in their specific biological activities and applications . Some of these similar compounds are:
- Rubialatin A
- Rubialatin B
- Other naphthohydroquinone dimers
These compounds highlight the uniqueness of this compound in terms of its chemical structure and biological activity .
Propiedades
IUPAC Name |
methyl (1'S,2R,12'R)-12'-hydroxy-5,5-dimethyl-3',10',19'-trioxospiro[furan-2,20'-pentacyclo[10.7.1.02,11.04,9.013,18]icosa-2(11),4,6,8,13,15,17-heptaene]-1'-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O7/c1-24(2)12-13-25(34-24)26(23(31)33-3)18-19(21(29)15-9-5-4-8-14(15)20(18)28)27(25,32)17-11-7-6-10-16(17)22(26)30/h4-13,32H,1-3H3/t25-,26+,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYJKPDDHXDUIN-KWXIBIRDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2(O1)C3(C4=CC=CC=C4C(=O)C2(C5=C3C(=O)C6=CC=CC=C6C5=O)C(=O)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=C[C@]2(O1)[C@]3(C4=CC=CC=C4C(=O)[C@@]2(C5=C3C(=O)C6=CC=CC=C6C5=O)C(=O)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
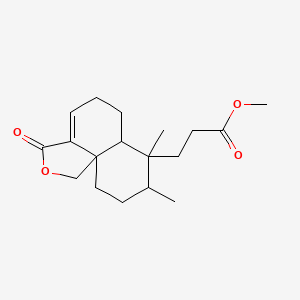
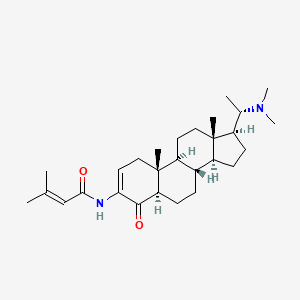
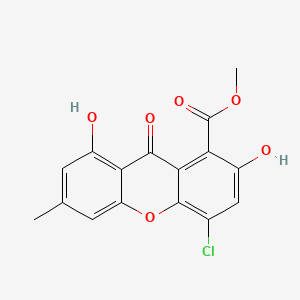
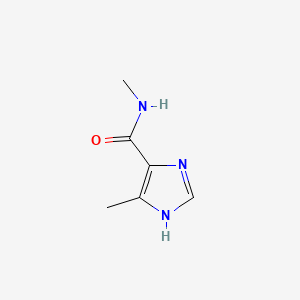
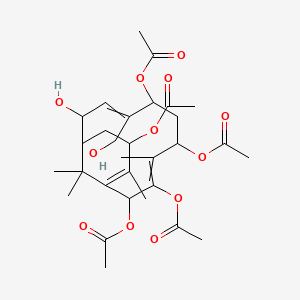
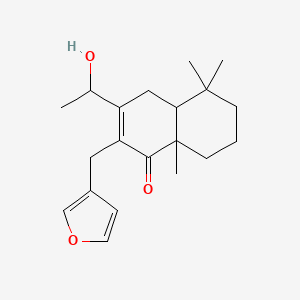
![3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysen-1-ol](/img/structure/B593486.png)
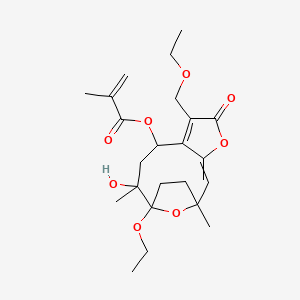
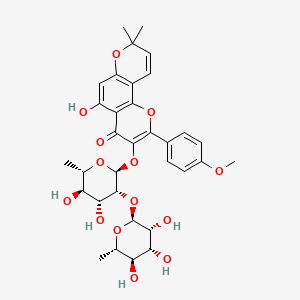
![1,2-Diazaspiro[2.5]oct-1-ene,7-methyl-4-(1-methylethyl)-,(4S-trans)-(9CI)](/img/new.no-structure.jpg)
